5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile
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Overview
Description
5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzene ring substituted with a hydroxyphenyl group, a methyleneamino group, and a methylbenzenecarbonitrile group. Its structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methylbenzenecarbonitrile in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(((2-Hydroxyphenyl)methylene)amino)benzenecarbonitrile: Lacks the methyl group, resulting in different reactivity and properties.
2-Hydroxy-5-(((2-hydroxyphenyl)methylene)amino)benzenecarbonitrile: Contains an additional hydroxy group, which can influence its solubility and reactivity.
5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzothiazole: Features a thiazole ring instead of a nitrile group, leading to different biological activities.
Uniqueness
The presence of both the hydroxyphenyl and nitrile groups in 5-(((2-Hydroxyphenyl)methylene)amino)-2-methylbenzenecarbonitrile imparts unique chemical properties, such as enhanced reactivity in substitution reactions and potential bioactivity. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-6-7-14(8-13(11)9-16)17-10-12-4-2-3-5-15(12)18/h2-8,10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZGMWSQWYZBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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